molecular formula C17H24ClN3O B5884252 4-(3-chlorophenyl)-N-cyclohexyl-1-piperazinecarboxamide

4-(3-chlorophenyl)-N-cyclohexyl-1-piperazinecarboxamide

Cat. No. B5884252
M. Wt: 321.8 g/mol
InChI Key: MFASZCVJPNIPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-N-cyclohexyl-1-piperazinecarboxamide, commonly known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-109 belongs to the class of molecules known as piperazine derivatives, which have been shown to have a range of biological activities. In

Mechanism of Action

The mechanism of action of CPP-109 involves its inhibition of HDAC, which leads to an increase in the expression of genes that are involved in the formation of new synapses in the brain. This is thought to be important for the treatment of addiction, as addiction is characterized by a disruption in the normal functioning of the brain's reward system.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of HDAC, it has also been shown to modulate the activity of other enzymes and receptors in the brain, including the NMDA receptor and the dopamine transporter. These effects are thought to be important for the therapeutic potential of CPP-109 in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-109 for lab experiments is its high potency and specificity as an HDAC inhibitor. This allows for precise control over the levels of HDAC inhibition, which is important for studying the effects of HDAC inhibition on gene expression and synaptic plasticity. However, one limitation of CPP-109 is its relatively short half-life, which can make it difficult to maintain consistent levels of HDAC inhibition over long periods of time.

Future Directions

There are many potential future directions for research on CPP-109. One area of interest is the development of new derivatives of CPP-109 that have improved pharmacokinetic properties, such as longer half-lives and increased bioavailability. Another area of interest is the exploration of the therapeutic potential of CPP-109 in other conditions, such as depression and anxiety. Finally, there is also a need for further research on the long-term effects of HDAC inhibition, particularly with regards to its potential for inducing epigenetic changes that could have unintended consequences.

Synthesis Methods

CPP-109 can be synthesized through a multistep process that involves the reaction of 3-chlorophenylpiperazine with cyclohexylisocyanate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield CPP-109. This synthesis method has been optimized to produce high yields of pure CPP-109, which is essential for its use in scientific research.

Scientific Research Applications

CPP-109 has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction. It has been shown to be a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. By inhibiting HDAC, CPP-109 has been shown to increase the expression of genes that are involved in the formation of new synapses in the brain, which is thought to be important for the treatment of addiction.

properties

IUPAC Name

4-(3-chlorophenyl)-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O/c18-14-5-4-8-16(13-14)20-9-11-21(12-10-20)17(22)19-15-6-2-1-3-7-15/h4-5,8,13,15H,1-3,6-7,9-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFASZCVJPNIPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-N-cyclohexylpiperazine-1-carboxamide

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